An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy-4'-nitrostilbene
An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy-4'-nitrostilbene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 4-Hydroxy-4'-nitrostilbene. The information is curated to assist researchers in the fields of medicinal chemistry, pharmacology, and drug development in understanding and utilizing this compound.
Introduction
4-Hydroxy-4'-nitrostilbene is a derivative of stilbene, a class of organic compounds that have garnered significant attention for their diverse biological activities. The presence of a hydroxyl group and a nitro group on the stilbene backbone suggests the potential for interesting pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. This guide details common synthetic routes and analytical characterization methods for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Hydroxy-4'-nitrostilbene is presented in the table below, based on data available from public chemical databases.[1]
| Property | Value |
| Molecular Formula | C₁₄H₁₁NO₃ |
| Molecular Weight | 241.24 g/mol |
| IUPAC Name | 4-[(E)-2-(4-nitrophenyl)ethenyl]phenol |
| CAS Number | 19221-08-0[1] |
| Appearance | Yellow to orange to brown crystals or powder |
| Melting Point | 205-209 °C |
Synthesis of 4-Hydroxy-4'-nitrostilbene
Several synthetic strategies can be employed for the preparation of 4-Hydroxy-4'-nitrostilbene, with the most common being the Perkin, Heck, and Wittig reactions.
Synthesis Workflow
Caption: Common synthetic routes to 4-Hydroxy-4'-nitrostilbene.
Experimental Protocols
1. Perkin-like Reaction
A process for the preparation of 4-hydroxy-4'-nitrostilbene has been described involving the reaction of p-nitrophenylacetic acid and p-hydroxybenzaldehyde in the presence of piperidine.[2]
-
Reactants:
-
p-Nitrophenylacetic acid
-
p-Hydroxybenzaldehyde
-
Piperidine
-
-
Procedure Outline:
-
p-Nitrophenylacetic acid is reacted with piperidine at a temperature not exceeding 100°C to form the piperidine salt.[2]
-
p-Hydroxybenzaldehyde is then added to the reaction mixture.[2]
-
The mixture is heated under vacuum (approximately 16 mm Hg) at a temperature ranging from 100 to 150°C.[2]
-
The reaction proceeds with the elimination of water, which is facilitated by the vacuum.[2]
-
The product, 4-hydroxy-4'-nitrostilbene, is then extracted from the resulting paste, for example, by crystallization from glacial acetic acid.[2]
-
2. Heck Reaction
The Heck reaction provides a versatile method for carbon-carbon bond formation and can be adapted for the synthesis of stilbene derivatives.[3][4] A plausible route involves the palladium-catalyzed coupling of an aryl halide with an alkene.
-
Reactants:
-
4-Iodophenol or 4-bromophenol
-
4-Nitrostyrene
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, acetonitrile)
-
-
General Procedure:
-
A reaction vessel is charged with the aryl halide, alkene, palladium catalyst, and base in a suitable solvent.
-
The mixture is heated, often under an inert atmosphere, for a sufficient time to allow the reaction to proceed to completion.
-
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate and purify the product, typically involving extraction and column chromatography.
-
3. Wittig Reaction
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones.[2][5] For 4-Hydroxy-4'-nitrostilbene, this would involve the reaction of 4-hydroxybenzaldehyde with a phosphonium ylide derived from 4-nitrobenzyl bromide.
-
Reactants:
-
4-Nitrobenzyltriphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium, sodium hydride) to form the ylide
-
4-Hydroxybenzaldehyde
-
Anhydrous solvent (e.g., THF, DMSO)
-
-
General Procedure:
-
The phosphonium salt is suspended in an anhydrous solvent under an inert atmosphere.
-
The strong base is added to deprotonate the phosphonium salt and form the brightly colored ylide.[6]
-
A solution of 4-hydroxybenzaldehyde in the same solvent is then added to the ylide solution.
-
The reaction mixture is stirred, typically at room temperature, until the reaction is complete, which is often indicated by a color change.
-
The product is isolated and purified from the byproduct, triphenylphosphine oxide, usually by crystallization or column chromatography.
-
Characterization of 4-Hydroxy-4'-nitrostilbene
The structure and purity of synthesized 4-Hydroxy-4'-nitrostilbene are confirmed using various spectroscopic and analytical techniques.
Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to aromatic protons in the range of δ 6.5-8.5 ppm. The vinyl protons of the trans-stilbene would appear as doublets with a large coupling constant (J ≈ 16 Hz). A singlet for the hydroxyl proton would also be present, with its chemical shift being dependent on the solvent and concentration. |
| ¹³C NMR | Resonances for the 14 carbon atoms, including signals for the quaternary carbons of the aromatic rings and the vinyl carbons. The chemical shifts would be influenced by the electron-donating hydroxyl group and the electron-withdrawing nitro group. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or [M-H]⁻ would be observed at m/z corresponding to the molecular weight (241.24). Fragmentation patterns would likely involve cleavage of the stilbene backbone and loss of small neutral molecules like NO₂.[8] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the hydroxyl group (O-H stretch), nitro group (N-O stretches), aromatic C-H and C=C bonds, and the trans-alkene C=C bond. |
Potential Biological Activity and Signaling Pathways
While direct studies on the biological activity of 4-Hydroxy-4'-nitrostilbene are limited, the broader class of stilbenes and related phenolic compounds have been extensively investigated for their therapeutic potential.
Potential Signaling Pathway Interactions
Caption: Potential signaling pathways modulated by stilbene derivatives.
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Anti-inflammatory Effects (NF-κB and MAPK Pathways): Many phenolic compounds, including stilbene derivatives, have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][9][10][11] These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators. While direct evidence for 4-Hydroxy-4'-nitrostilbene is lacking, its structural similarity to other anti-inflammatory stilbenes suggests it may have similar activities.
-
Tyrosinase Inhibition: Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for agents aimed at treating hyperpigmentation.[12][13][14][15] Several stilbene derivatives have been identified as potent tyrosinase inhibitors.[13][16] The presence of the phenolic hydroxyl group in 4-Hydroxy-4'-nitrostilbene makes it a candidate for investigation as a tyrosinase inhibitor.
Experimental Protocols for Biological Assays
1. Tyrosinase Inhibition Assay [12]
This assay is used to determine the ability of a compound to inhibit the activity of the tyrosinase enzyme.
-
Principle: The assay measures the enzymatic conversion of L-DOPA to dopachrome, which can be monitored spectrophotometrically.
-
General Procedure:
-
Prepare a solution of mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer).
-
Prepare solutions of the test compound (4-Hydroxy-4'-nitrostilbene) at various concentrations.
-
In a microplate, add the tyrosinase solution and the test compound solution.
-
Initiate the reaction by adding a solution of L-DOPA.
-
Measure the absorbance at a specific wavelength (e.g., 475 nm) over time to determine the rate of dopachrome formation.
-
Calculate the percentage of inhibition and the IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%).
-
2. NF-κB Activation Assay (e.g., in Macrophages)
This assay can determine if a compound inhibits the activation of the NF-κB pathway, often induced by an inflammatory stimulus like lipopolysaccharide (LPS).
-
Principle: Activation of the NF-κB pathway involves the translocation of the p65 subunit into the nucleus. This can be visualized by immunofluorescence or quantified by western blotting of nuclear extracts.
-
General Procedure:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages).
-
Pre-treat the cells with various concentrations of 4-Hydroxy-4'-nitrostilbene.
-
Stimulate the cells with LPS to induce NF-κB activation.
-
After a specific incubation time, fix the cells for immunofluorescence staining of the p65 subunit or prepare nuclear and cytoplasmic extracts for western blotting.
-
Analyze the localization or levels of p65 to determine the inhibitory effect of the compound on NF-κB activation.
-
Conclusion
4-Hydroxy-4'-nitrostilbene is a synthetically accessible stilbene derivative with potential for interesting biological activities based on its structural features. This guide provides foundational information on its synthesis and characterization, which can serve as a starting point for further research into its pharmacological properties and mechanism of action. The detailed protocols and characterization data for similar compounds offer a strong basis for researchers to develop and validate their own synthetic and analytical methods for 4-Hydroxy-4'-nitrostilbene. Further investigation into its effects on signaling pathways such as NF-κB, MAPK, and its potential as a tyrosinase inhibitor is warranted to fully elucidate its therapeutic potential.
References
- 1. 4-Hydroxy-4'-nitrostilbene, 98% | Fisher Scientific [fishersci.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. On the Twofold Heck Reaction of 4‐vinylcyclohexene and p‐dihalobenzenes (1995) | Peter Lorenz | 1 Citations [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. sciforum.net [sciforum.net]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. rsc.org [rsc.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. asianpubs.org [asianpubs.org]
- 10. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. activeconceptsllc.com [activeconceptsllc.com]
- 13. Oxyresveratrol and hydroxystilbene compounds. Inhibitory effect on tyrosinase and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ucl.ac.uk [ucl.ac.uk]
